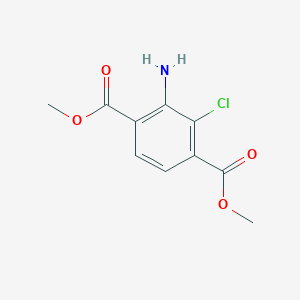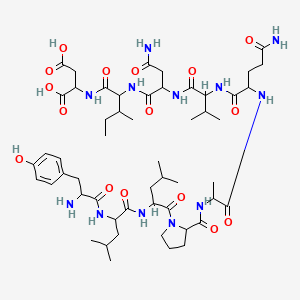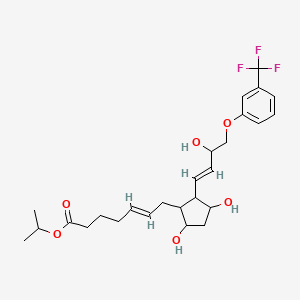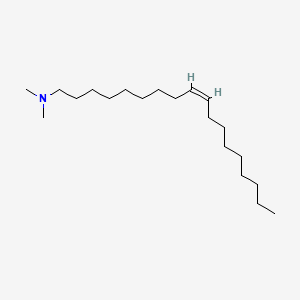
lithium;magnesium;butane;dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;magnesium;butane;dichloride is a complex organometallic compound with the molecular formula
C4H9Cl2LiMg
. It is known for its unique reactivity and is used in various chemical synthesis processes. This compound is a combination of lithium, magnesium, butane, and dichloride, forming a stable complex that is useful in both academic and industrial settings.Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of lithium;magnesium;butane;dichloride typically involves the reaction of butylmagnesium chloride with lithium chloride in an organic solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent moisture and air from affecting the reactants and products. The general reaction can be represented as:
Butylmagnesium chloride+Lithium chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors that maintain strict control over temperature and pressure. The process involves continuous monitoring to ensure the purity and yield of the product. The solvents used are often recycled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Lithium;magnesium;butane;dichloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: It can also act as a reducing agent in certain reactions, donating electrons to other compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butane group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, peroxides, and halogens.
Reduction: Reducing agents such as hydrogen gas or hydrides can be used.
Substitution: Nucleophiles like amines, alcohols, and thiols are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield butanol or butanone, while substitution reactions could produce various butyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, lithium;magnesium;butane;dichloride is used as a reagent in organic synthesis. It is particularly valuable in the formation of carbon-carbon bonds and in the preparation of Grignard reagents, which are essential for various synthetic pathways.
Biology and Medicine
While its direct applications in biology and medicine are limited, derivatives of this compound are used in the synthesis of pharmaceuticals and biologically active molecules. Its ability to form complex structures makes it a useful intermediate in drug development.
Industry
In the industrial sector, this compound is used in the production of polymers and other advanced materials. Its reactivity and stability make it suitable for large-scale chemical manufacturing processes.
Mechanism of Action
The mechanism by which lithium;magnesium;butane;dichloride exerts its effects involves the interaction of its lithium and magnesium centers with various substrates. The lithium ion often acts as a Lewis acid, coordinating with electron-rich species, while the magnesium center can participate in electron transfer reactions. This dual functionality allows the compound to facilitate a wide range of chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Butylmagnesium chloride: Similar in structure but lacks the lithium component.
Lithium chloride: A simple salt that does not have the organometallic properties of the complex.
Grignard reagents: Such as methylmagnesium chloride, which are similar but have different alkyl groups.
Uniqueness
Lithium;magnesium;butane;dichloride is unique due to its combination of lithium and magnesium, which provides distinct reactivity compared to other organometallic compounds. This dual-metal system allows for more versatile applications in synthesis and industrial processes.
Properties
IUPAC Name |
lithium;magnesium;butane;dichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.2ClH.Li.Mg/c1-3-4-2;;;;/h3H,4H2,1-2H3;2*1H;;/q-1;;;+1;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUBDNJWWYNAOA-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC[CH-]C.[Mg+2].[Cl-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2LiMg |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol](/img/structure/B12107320.png)



![2-[[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]amino]acetic acid](/img/structure/B12107328.png)
![Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine](/img/structure/B12107336.png)
![1-Azabicyclo[3.1.0]hexane, 5-phenyl-](/img/structure/B12107343.png)




